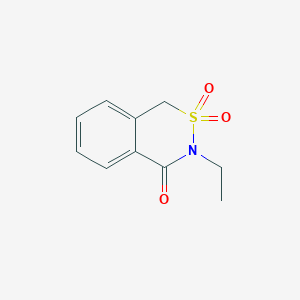![molecular formula C11H9NO6S B14714224 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione CAS No. 7190-13-8](/img/structure/B14714224.png)
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a sulfanyl group attached to an oxolane-2,5-dione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-nitrobenzenethiol with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with oxolane-2,5-dione under controlled conditions to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)oxolane-2,5-dione: Similar structure but lacks the nitro and sulfanyl groups.
3-(4-Nitrophenyl)oxolane-2,5-dione: Similar structure but lacks the methoxy and sulfanyl groups.
3-(4-Methyl-2-nitrophenyl)sulfanyl]oxolane-2,5-dione: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the oxolane-2,5-dione ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
属性
CAS 编号 |
7190-13-8 |
|---|---|
分子式 |
C11H9NO6S |
分子量 |
283.26 g/mol |
IUPAC 名称 |
3-(4-methoxy-2-nitrophenyl)sulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C11H9NO6S/c1-17-6-2-3-8(7(4-6)12(15)16)19-9-5-10(13)18-11(9)14/h2-4,9H,5H2,1H3 |
InChI 键 |
XXXWJJKKWQRCOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)SC2CC(=O)OC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


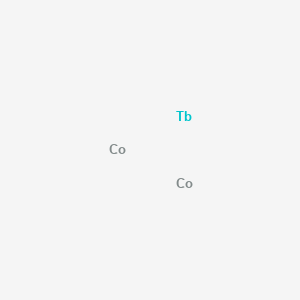
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

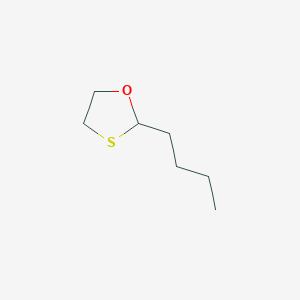
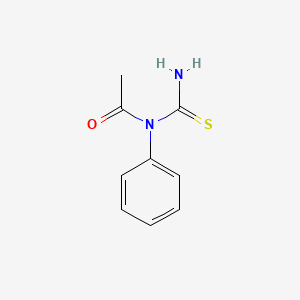

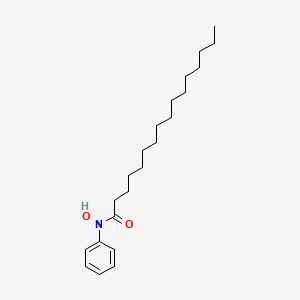
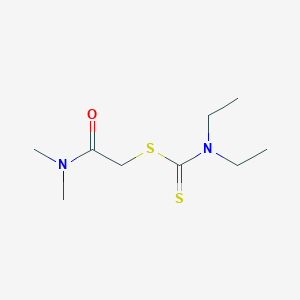
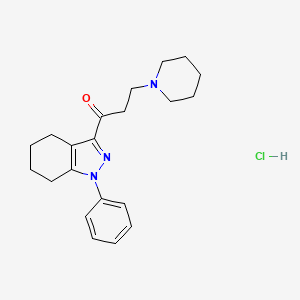
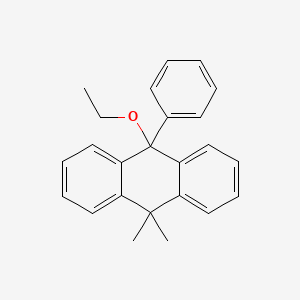
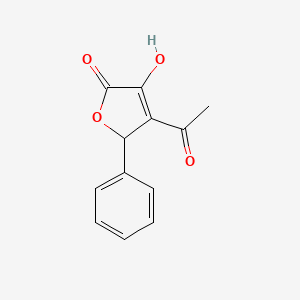
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
